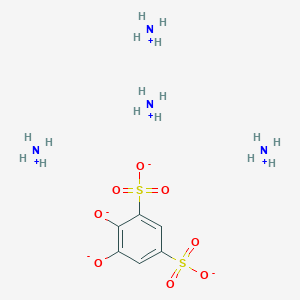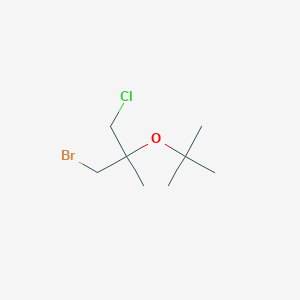
(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the use of benzofuran derivatives and cyclopropylmethylamine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various biological targets, leading to its diverse pharmacological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine include other benzofuran derivatives, such as:
- Benzofuran-based pyrazoline-thiazoles
- Fluorinated pyrazole-thiazole derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the cyclopropylmethyl and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-cyclopropyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine |
InChI |
InChI=1S/C13H17NO/c1-2-10(1)8-14-9-11-3-4-13-12(7-11)5-6-15-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |
InChI Key |
HZJSGKQWTBYHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



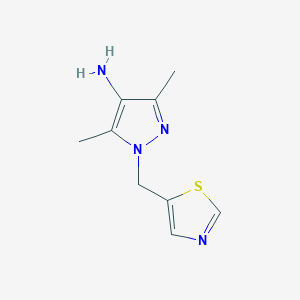
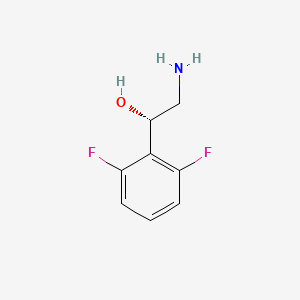
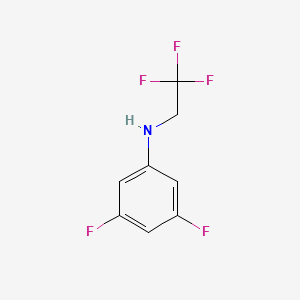
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
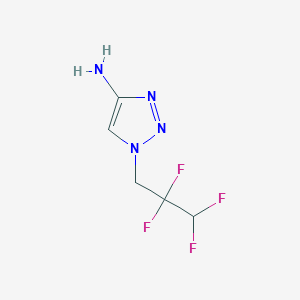
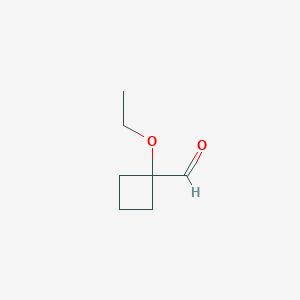

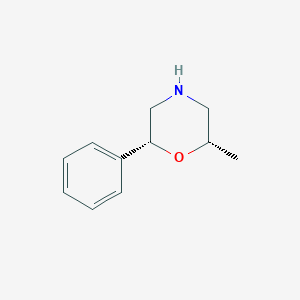

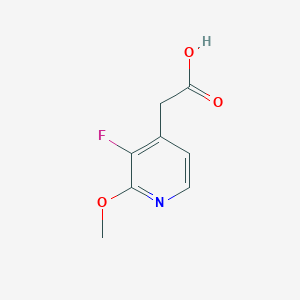
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
